molecular formula C10H12N2O3 B13471531 (R)-2-Acetylamino-3-pyridin-3-YL-propionic acid

(R)-2-Acetylamino-3-pyridin-3-YL-propionic acid

Cat. No.: B13471531
M. Wt: 208.21 g/mol
InChI Key: YPRICIIQJIPLOM-SECBINFHSA-N
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Description

(2R)-2-acetamido-3-(pyridin-3-yl)propanoic acid is a chiral amino acid derivative that features an acetamido group and a pyridin-3-yl group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-acetamido-3-(pyridin-3-yl)propanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with a suitable chiral precursor, such as ®-2-amino-3-(pyridin-3-yl)propanoic acid.

    Acetylation: The amino group of the precursor is acetylated using acetic anhydride in the presence of a base like pyridine to form the acetamido derivative.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of (2R)-2-acetamido-3-(pyridin-3-yl)propanoic acid may involve large-scale acetylation reactions using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of advanced purification methods, such as high-performance liquid chromatography (HPLC), ensures the removal of impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-acetamido-3-(pyridin-3-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions using reducing agents such as sodium borohydride can convert the acetamido group to an amine group.

    Substitution: The pyridin-3-yl group can participate in substitution reactions, such as nucleophilic substitution, to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like alkyl halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Amino derivatives with the acetamido group reduced to an amine.

    Substitution: Substituted pyridin-3-yl derivatives with various functional groups.

Scientific Research Applications

(2R)-2-acetamido-3-(pyridin-3-yl)propanoic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biology: The compound can be used in studies involving enzyme-substrate interactions and protein-ligand binding.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Industry: The compound is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2R)-2-acetamido-3-(pyridin-3-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido group can form hydrogen bonds with active sites, while the pyridin-3-yl group can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins and influence biological pathways.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-amino-3-(pyridin-3-yl)propanoic acid: Lacks the acetamido group but shares the pyridin-3-yl and propanoic acid backbone.

    (2R)-2-acetamido-3-(pyridin-2-yl)propanoic acid: Similar structure but with the pyridinyl group at a different position.

Uniqueness

(2R)-2-acetamido-3-(pyridin-3-yl)propanoic acid is unique due to the specific positioning of the acetamido and pyridin-3-yl groups, which can influence its reactivity and interactions with biological targets. This unique structure makes it a valuable compound for designing novel pharmaceuticals and studying biochemical processes.

Properties

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

(2R)-2-acetamido-3-pyridin-3-ylpropanoic acid

InChI

InChI=1S/C10H12N2O3/c1-7(13)12-9(10(14)15)5-8-3-2-4-11-6-8/h2-4,6,9H,5H2,1H3,(H,12,13)(H,14,15)/t9-/m1/s1

InChI Key

YPRICIIQJIPLOM-SECBINFHSA-N

Isomeric SMILES

CC(=O)N[C@H](CC1=CN=CC=C1)C(=O)O

Canonical SMILES

CC(=O)NC(CC1=CN=CC=C1)C(=O)O

Origin of Product

United States

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